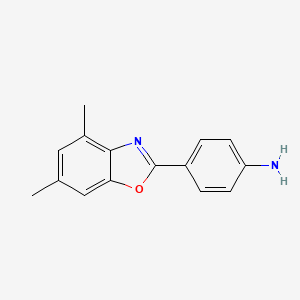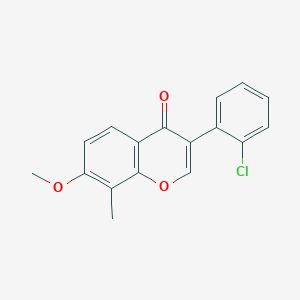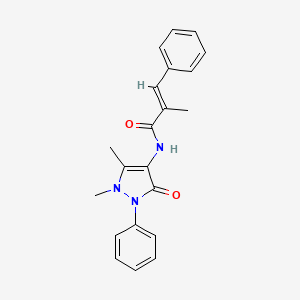
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as BIA 10-2474, is a small molecule drug that was developed as a painkiller by the French pharmaceutical company, Biotrial. However, during a clinical trial in 2016, it caused the death of one participant and severe neurological damage to four others. Despite this tragic event, the scientific community continues to study the compound for its potential therapeutic benefits.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide 10-2474 irreversibly binds to the active site of FAAH, preventing it from breaking down endocannabinoids. This leads to an increase in the levels of anandamide and other endocannabinoids, which activate the cannabinoid receptors in the body, resulting in pain relief.
Biochemical and Physiological Effects:
In addition to its pain-relieving effects, N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide 10-2474 has been shown to have anti-inflammatory and neuroprotective properties. It also modulates the levels of other neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide 10-2474 is that it is a potent and selective inhibitor of FAAH, making it a valuable tool for studying the endocannabinoid system. However, its irreversible binding to FAAH can also be a limitation, as it can lead to long-lasting effects and potential toxicity.
Direcciones Futuras
Despite the tragic events that occurred during the clinical trial, N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide 10-2474 continues to be studied for its potential therapeutic benefits. Future research could focus on developing safer and more selective FAAH inhibitors, as well as investigating the compound's effects on other physiological systems, such as the immune and cardiovascular systems. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide 10-2474 could be studied for its potential use in the treatment of neurological disorders, such as epilepsy and multiple sclerosis.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide 10-2474 involves several steps, including the reaction of 3-formyl-1H-indole with 1,3-benzodioxole-5-methylamine, followed by acetylation with acetic anhydride. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide 10-2474 has been studied for its potential use as a painkiller due to its ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that modulate pain, inflammation, and mood. By inhibiting FAAH, N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide 10-2474 can increase the levels of endocannabinoids, leading to pain relief.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-11-14-9-21(16-4-2-1-3-15(14)16)10-19(23)20-8-13-5-6-17-18(7-13)25-12-24-17/h1-7,9,11H,8,10,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQONIOABADVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formylindol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5740953.png)


![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5740982.png)
![N-ethyl-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5740989.png)
![1-{4-[(4-nitrophenoxy)methyl]phenyl}ethanone](/img/structure/B5740993.png)

![N'-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5740999.png)

![4-bromobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5741010.png)


![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5741051.png)
